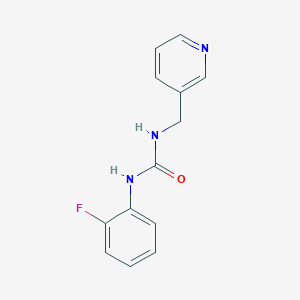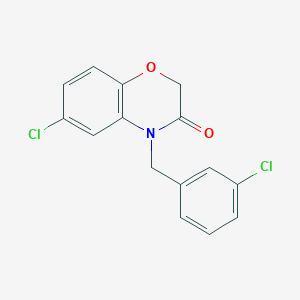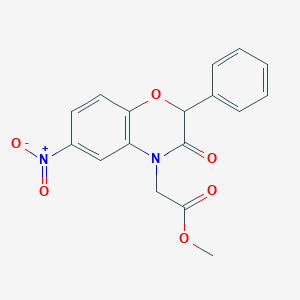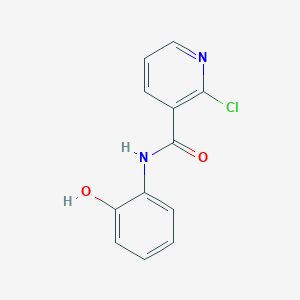
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.3 g/mol. In
Applications De Recherche Scientifique
Neutron Capture Therapy
Boronic acids and their esters, including compounds like 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea, are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more effectively and with less damage to surrounding healthy tissue.
Drug Delivery Systems
The compound’s structure suggests potential utility in drug delivery systems. Its stability in various environments and reactivity can be tailored for controlled release mechanisms, which is a critical aspect of effective drug delivery .
Pharmacological Research
In pharmacology, this compound could be used to study the interaction between drugs and their target receptors. The fluorophenyl group, in particular, might be useful for investigating the pharmacokinetics and pharmacodynamics of new therapeutic agents .
Organic Synthesis
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea may serve as a precursor or an intermediate in organic synthesis processes. Its unique structure could be beneficial in synthesizing complex molecules for various chemical studies .
Biochemical Studies
The compound’s reactivity with other biochemical substances could be explored in enzymatic studies, protein interactions, and metabolic pathways. It could help in understanding the molecular basis of diseases and the development of new biochemical assays .
Medicinal Chemistry
In medicinal chemistry, this compound could be used to develop new therapeutic agents. Its molecular framework allows for modifications that can lead to the discovery of novel drugs with improved efficacy and reduced side effects .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTNMELRKNHNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-({4-Nitrobenzyl}oxy)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B503333.png)
![Methyl {[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]oxy}acetate](/img/structure/B503334.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B503336.png)
![1-[3-(trifluoromethyl)benzyl]-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B503337.png)
![1-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503340.png)
![12-[(2,5-dichlorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503344.png)

![12-(4-fluorobenzyl)quinoxalino[2,3-b][1,4]benzoxazepin-13(12H)-one](/img/structure/B503347.png)
![3-chloro-12-(4-fluorophenyl)quinoxalino[2,3-b][1,4]benzoxazepin-13(12H)-one](/img/structure/B503348.png)
![2-chloro-12-[(4-methylphenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503350.png)
![2-chloro-12-[(4-fluorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503351.png)

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503354.png)
